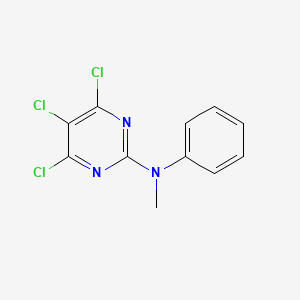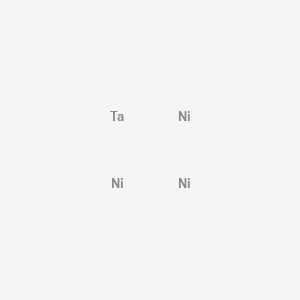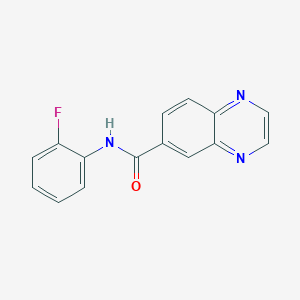
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H12Cl2O6 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms at the 2 and 5 positions are replaced by chlorocarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate can be synthesized through the chlorination of diethyl benzene-1,4-dicarboxylate. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The chlorocarbonyl groups can be hydrolyzed to carboxylic acids in the presence of water and a base.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Hydrolysis: Water, bases (sodium hydroxide, potassium hydroxide).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a building block for the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl benzene-1,4-dicarboxylate: Lacks the chlorocarbonyl groups, making it less reactive towards nucleophiles.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Contains hydroxyl groups instead of chlorocarbonyl groups, leading to different reactivity and applications.
Diethyl phthalate: A related ester with different substitution patterns on the benzene ring.
Uniqueness
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6423-33-2 |
|---|---|
Molekularformel |
C14H12Cl2O6 |
Molekulargewicht |
347.1 g/mol |
IUPAC-Name |
diethyl 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H12Cl2O6/c1-3-21-13(19)9-5-8(12(16)18)10(14(20)22-4-2)6-7(9)11(15)17/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QBUAPBWGIOBMFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



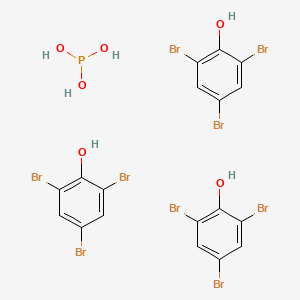
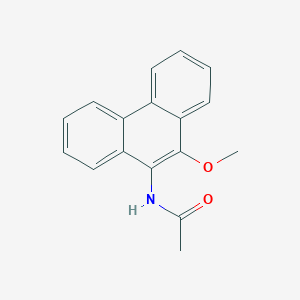
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
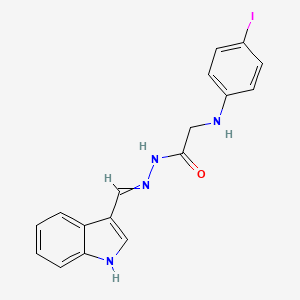

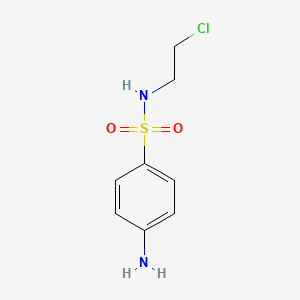
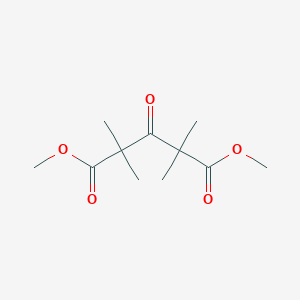
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
